2-Butyl-7-chloro-1H-indene
CAS No.: 1003709-15-6
Cat. No.: VC2908673
Molecular Formula: C13H15Cl
Molecular Weight: 206.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1003709-15-6 |
---|---|
Molecular Formula | C13H15Cl |
Molecular Weight | 206.71 g/mol |
IUPAC Name | 2-butyl-7-chloro-1H-indene |
Standard InChI | InChI=1S/C13H15Cl/c1-2-3-5-10-8-11-6-4-7-13(14)12(11)9-10/h4,6-8H,2-3,5,9H2,1H3 |
Standard InChI Key | JEVWWFHNDCXAIO-UHFFFAOYSA-N |
SMILES | CCCCC1=CC2=C(C1)C(=CC=C2)Cl |
Canonical SMILES | CCCCC1=CC2=C(C1)C(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Properties
2-Butyl-7-chloro-1H-indene is an organic compound with the molecular formula C13H15Cl and a molecular weight of 206.71 g/mol . The structure features a core indene framework (a bicyclic compound consisting of a benzene ring fused to a cyclopentene ring) with two key modifications: a butyl group at the 2-position and a chlorine atom at the 7-position of the indene skeleton. This specific arrangement of functional groups contributes to the compound's unique chemical behavior and potential applications.
Identification Parameters
The compound is uniquely identified through various chemical database parameters that facilitate research and commercial tracking:
Parameter | Value |
---|---|
CAS Registry Number | 1003709-15-6 |
Chemical Name | 2-Butyl-7-chloro-1H-indene |
Common Synonyms | 1H-Indene, 2-butyl-7-chloro- |
Molecular Formula | C13H15Cl |
Molecular Weight | 206.71 g/mol |
MDL Number | MFCD09835217 |
This standardized identification system ensures accurate referencing in scientific literature and commercial catalogues, facilitating research continuity and reproducibility .
Structural Characteristics
The structure of 2-Butyl-7-chloro-1H-indene is defined by several key features that contribute to its chemical behavior:
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The core indene structure provides a rigid, planar aromatic framework
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The butyl chain at position 2 introduces flexibility and enhanced lipophilicity
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The chlorine atom at position 7 creates an electron-withdrawing effect, influencing the electronic distribution
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The 1H designation indicates the presence of a hydrogen atom at position 1, which can participate in various chemical transformations
These structural elements combine to create a compound with distinctive physical and chemical properties that differentiate it from other indene derivatives.
Manufacturer | Product Number | Purity | Package Size | Price (USD) | Updated |
---|---|---|---|---|---|
Matrix Scientific | 096561 | 95+% | 250mg | $341 | 2021-12-16 |
American Custom Chemicals Corporation | HCH0357677 | 95.00% | 5mg | $501.71 | 2021-12-16 |
AK Scientific | 0174AA | Not specified | 250mg | $510 | 2021-12-16 |
Medical Isotopes, Inc. | 35894 | 95+% | 1g | $750 | 2021-12-16 |
This pricing structure reflects the compound's specialized nature and relatively complex synthesis requirements .
Chemical Reactivity and Transformations
The reactivity of 2-Butyl-7-chloro-1H-indene can be predicted based on the fundamental chemistry of indenes and the influence of its specific substituents.
Comparison with Related Compounds
Understanding 2-Butyl-7-chloro-1H-indene in the context of related compounds helps position its chemical identity and potential utility.
Structural Analogues
This comparison highlights the structural diversity within the indene family and positions 2-Butyl-7-chloro-1H-indene within this chemical space.
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